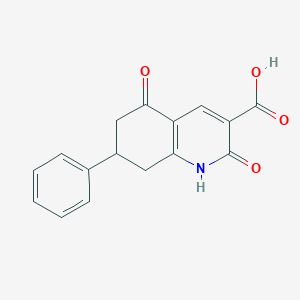

2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-14-7-10(9-4-2-1-3-5-9)6-13-11(14)8-12(16(20)21)15(19)17-13/h1-5,8,10H,6-7H2,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMYRRHALDQQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544125 | |

| Record name | 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106551-78-4 | |

| Record name | 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of the Tetrahydroquinoline Core

The foundational step involves condensing cyclohexanone with an α,β-unsaturated nitrile derivative. For example, reacting cyclohexanone (1) with 2-benzylidenemalononitrile (2) in the presence of ammonium acetate yields 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (3) . This intermediate serves as a critical precursor due to its nitrile group, which can be hydrolyzed to the carboxylic acid.

Reaction Conditions :

-

Solvent: Absolute ethanol or dioxane.

-

Temperature: Reflux (80–100°C).

-

Catalyst: Ammonium acetate (10 mol%).

Hydrolysis of Nitrile to Carboxylic Acid

The nitrile group in 3 is converted to a carboxylic acid via acidic or alkaline hydrolysis:

-

Acidic Hydrolysis : Treatment with concentrated HCl (6M) at 100°C for 12 hours.

-

Alkaline Hydrolysis : Using NaOH (2N) in aqueous ethanol, followed by acidification with HCl to precipitate the carboxylic acid.

Intermediate : 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid (4) .

Synthetic Route 2: Direct Cyclization with Pre-Functionalized Intermediates

Synthesis of 7-Phenyltetrahydroquinoline-3-carbonitrile

A modified approach involves pre-installing the phenyl group at position 7 through a Michael addition. Cyclohexanone is reacted with benzaldehyde and malononitrile in a one-pot, three-component reaction catalyzed by piperidine:

Sequential Oxidation and Hydrolysis

-

Nitrile to Carboxylic Acid : As in Route 1.

-

Diketone Formation : Treating the intermediate with hydrogen peroxide (30%) in acetic acid at 60°C introduces both ketone groups simultaneously.

Advantage : This method reduces the number of steps, improving overall yield (∼55%).

Alternative Pathway: Functional Group Interconversion from Amino Derivatives

Starting with 8-Amino-Tetrahydroquinoline

Patent US4011229A describes the synthesis of 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline via ammonolysis of 8-chloro derivatives. Adapting this methodology:

-

Chloro Intermediate : 8-Chloro-7-phenyl-5,6,7,8-tetrahydroquinoline is prepared by treating the corresponding hydroxy compound with thionyl chloride.

-

Amination : Reaction with ammonia in methanol yields 8-amino-7-phenyl-5,6,7,8-tetrahydroquinoline.

Oxidative Conversion to Diketones

The amino group is oxidized to a ketone using RuO₄ or KMnO₄ under acidic conditions, while the existing ketone at position 5 is introduced via MnO₂ oxidation.

Critical Analysis of Methodologies

Yield and Efficiency Comparison

| Method | Key Steps | Overall Yield | Limitations |

|---|---|---|---|

| Route 1 | Cyclohexanone condensation → Hydrolysis → Oxidation | 40–45% | Multi-step, over-oxidation |

| Route 2 | One-pot cyclization → Oxidation | 50–55% | Requires strict temp control |

| Amino Derivative Route | Amination → Oxidation | 30–35% | Low yield due to side reactions |

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities .

Wirkmechanismus

The mechanism of action of 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

8-Amino-7-(2-Carboxy-Phenylamino)-1-Cyclopropyl-6-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid (Compound 10)

- Structure: Features a cyclopropyl group at position 1, fluorine at position 6, and a 2-carboxy-phenylamino substituent at position 7 (vs. a simple phenyl group in the target compound) .

- Synthesis : Prepared via sodium dithionite reduction of intermediate 9, followed by cyclization with polyphosphoric acid (PPA) .

- The cyclopropyl group at position 1 introduces steric hindrance, which may stabilize the molecule against metabolic degradation. The 2-carboxy-phenylamino substituent adds hydrogen-bonding capability, contrasting with the hydrophobic phenyl group in the target compound.

1-Cyclopropyl-6-Fluoro-4,12-Dioxo-4,7,12,13-Tetrahydro-1H-Quino[7,8-b][1,4]Benzodiazepine-3-Carboxylic Acid (Compound 5a)

- Structure : A benzodiazepine-fused derivative with two ketone groups (positions 4 and 12) and a fluorine atom at position 6 .

- The additional ketone group at position 12 introduces polarity, altering solubility and pharmacokinetics. Molecular weight (~420–450 g/mol) is significantly higher than the target compound (283.28 g/mol), impacting bioavailability.

7-(3,4-Dimethoxyphenyl)-2,5-Dioxo-3,6,7,8-Tetrahydroquinoline-3-Carboxylic Acid (CAS 945170-40-1)

- Structure : Substituted with a 3,4-dimethoxyphenyl group at position 7 (vs. a simple phenyl group) .

- The electron-donating methoxy groups could modulate electronic properties, affecting binding to enzymatic targets.

Structural and Functional Data Table

Research Implications

- Biological Activity : Fluorinated analogues (e.g., Compound 10) are often explored for antibacterial activity, while benzodiazepine-fused derivatives (e.g., Compound 5a) may target neurological pathways .

- SAR Insights: Position 7 substituents critically influence hydrophobicity (phenyl) vs. hydrogen-bonding capacity (carboxy-phenylamino), guiding target-specific optimization.

Biologische Aktivität

2,5-Dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid (CAS Number: 106551-78-4) is a heterocyclic compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline core with multiple functional groups, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 283.28 g/mol. The unique arrangement of these functional groups allows for various interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:

- It demonstrated significant activity against Pseudomonas aeruginosa and Klebsiella pneumoniae , with inhibition zones comparable to standard antibiotics .

- The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic enzymes.

Anticancer Activity

The anticancer properties of this compound have been extensively studied:

- In vitro assays revealed that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. IC50 values ranged from 0.69 to 22 mM .

- Mechanistically, these compounds may induce apoptosis through the generation of reactive oxygen species (ROS), leading to cellular stress and death .

Antiviral Activity

The antiviral potential of this compound has also been explored:

- Some derivatives exhibited promising antiviral activity against influenza viruses with high inhibition rates and low cytotoxicity .

- The effectiveness is believed to be influenced by the lipophilicity and electron-withdrawing properties of substituents on the anilide ring .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Membrane Disruption : The compound can disrupt the integrity of microbial membranes.

- Induction of ROS : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

Several case studies illustrate the compound's potential:

-

Antimicrobial Efficacy Study :

- Researchers tested various derivatives against common pathogens.

- Results indicated that modifications at specific positions on the quinoline ring enhanced antimicrobial activity significantly.

-

Anticancer Screening :

- A panel of compounds derived from 2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline was screened against multiple cancer cell lines.

- Compounds showed selective toxicity towards cancer cells while sparing normal cells.

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, a comparative analysis was conducted:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Antiviral Activity |

|---|---|---|---|---|

| 2,5-Dioxo-7-phenyl | Structure | Effective against Pseudomonas spp. | IC50: 0.69–22 mM | Moderate |

| 7-Methyl Derivative | Structure | Less effective | IC50: >30 mM | Low |

| 3-Oxo Derivative | Structure | Effective against Klebsiella spp. | IC50: 15 mM | High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclization reactions using nitroarenes or nitroalkenes as precursors. Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) is a prominent method. Key intermediates include nitro-substituted phenyl precursors and cyclized tetrahydroquinoline intermediates. Purification often requires column chromatography and crystallization .

Table 1: Comparison of Synthetic Routes

| Method | Catalyst | Yield (%) | Key Intermediate | Reference |

|---|---|---|---|---|

| Pd-catalyzed cyclization | Pd(OAc)₂ | 65–78 | Nitroarene derivatives | |

| Acid-mediated cyclization | H₂SO₄ | 45–52 | Cyclohexenone derivatives |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what specific spectral features confirm its structure?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the tetrahydroquinoline scaffold and phenyl substituents. Carboxylic acid protons (δ ~12–14 ppm) and ketone carbonyls (δ ~180–200 ppm in ¹³C NMR) are diagnostic. X-ray crystallography provides definitive structural confirmation, while HPLC ensures purity (>95%) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–12) and monitoring degradation via HPLC. The carboxylic acid group is prone to decarboxylation at high temperatures (>80°C), while the tetrahydroquinoline core remains stable below 50°C. Storage recommendations include anhydrous conditions at 4°C .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yields when using different palladium catalysts for cyclization steps?

- Methodological Answer : Mechanistic studies using Density Functional Theory (DFT) can identify catalyst-specific transition states. For example, PdCl₂ may favor oxidative addition with nitroarenes, while Pd(OAc)₂ enhances reductive elimination. Experimental validation via kinetic isotope effects (KIEs) and in situ IR spectroscopy can clarify rate-determining steps .

Q. How can computational methods like DFT aid in optimizing the reaction pathway for this compound’s synthesis?

- Methodological Answer : DFT calculations model electron transfer during cyclization, identifying optimal catalyst-substrate interactions. For instance, simulations of Pd-ligand complexes predict steric effects on regioselectivity. Computational results guide experimental adjustments, such as ligand substitution (e.g., bipyridine vs. phosphine ligands) .

Q. What experimental designs are recommended for analyzing the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (Kd). Competitive inhibition assays (e.g., fluorescence-based) assess enzyme activity. Molecular docking simulations (using AutoDock Vina) predict binding modes, validated by mutagenesis studies on active-site residues .

Q. How can discrepancies between computational predictions and experimental solubility data be reconciled?

- Methodological Answer : Solubility parameters (Hansen solubility parameters) computed via COSMO-RS may overestimate polar interactions. Experimental validation using shake-flask methods in solvents like DMSO/water mixtures refines predictions. Statistical tools (e.g., ANOVA) identify outliers due to polymorphic forms .

Data Contradiction Analysis

Q. Why do different synthetic routes produce varying enantiomeric excess (ee) in chiral derivatives of this compound?

- Methodological Answer : Asymmetric catalysis requires chiral ligands (e.g., BINAP), but impurities in starting materials or solvent polarity can alter ee. Chiral HPLC and circular dichroism (CD) spectroscopy differentiate enantiomers. Design of Experiments (DoE) optimizes parameters like temperature and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.